

N6,N6-Dimethyl-xylo-adenosine: A Comparative Analysis of Biological Effects

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Compound of Interest		
Compound Name:	N6,N6-Dimethyl-xylo-adenosine	
Cat. No.:	B15584445	Get Quote

A notable scarcity of direct experimental data for **N6,N6-Dimethyl-xylo-adenosine** necessitates a comparative approach, drawing insights from well-characterized adenosine analogs. This guide provides an objective comparison of its potential biological activities with established alternatives, supported by available experimental data for these related compounds.

N6,N6-Dimethyl-xylo-adenosine is an adenosine analog, a class of molecules known for a variety of biological effects, including acting as smooth muscle vasodilators and possessing potential for cancer inhibition. It is also described as an adenosine receptor agonist, suggesting its utility in studying cardiovascular, respiratory, and central nervous system disorders. However, a comprehensive validation of its specific biological effects is limited in publicly available scientific literature. To provide a useful framework for researchers, this guide compares the known biological effects of prominent adenosine analogs: Acadesine, Clofarabine, Fludarabine, Vidarabine, and N6-cyclohexyladenosine (CHA).

Comparative Analysis of Biological Activity

The biological activities of adenosine analogs are diverse, ranging from anti-cancer and anti-viral effects to the modulation of adenosine receptors. The following tables summarize the available quantitative data for several well-studied adenosine analogs, offering a baseline for understanding the potential efficacy of **N6,N6-Dimethyl-xylo-adenosine**.



Table 1: Anti-cancer Activity of Adenosine Analogs (IC50

Values)

Compound	Cell Line	Cancer Type	IC50 Value	Citation(s)
Clofarabine	RPMI 8226	Multiple Myeloma	1.54 μg/mL	[1]
MM.1S	Multiple Myeloma	13.48 μg/mL	[1]	
MM.1R	Multiple Myeloma	33.79 μg/mL	[1]	
U266	Multiple Myeloma	222.2 μg/mL	[1]	_
HL-60	Acute Myeloid Leukemia	95.0 nM (at 48h)	[2]	_
HEL-NS	Erythroleukemia	95.0 nM (at 48h)	[2]	
Fludarabine	RPMI 8226	Multiple Myeloma	1.54 μg/mL	[1]
MM.1S	Multiple Myeloma	13.48 μg/mL	[3]	
MM.1R	Multiple Myeloma	33.79 μg/mL	[3]	_
U266	Multiple Myeloma	Resistant	[3]	_
Acadesine (AICAR)	B-CLL cells	B-cell Chronic Lymphocytic Leukemia	380 μM (EC50 for apoptosis)	[4]

Table 2: Antiviral Activity of Vidarabine (IC50 Values)



Virus	Cell Line	IC50 Value	Citation(s)
Herpes Simplex Virus- 1 (HSV-1)	Not Specified	9.3 μg/mL	[5][6]
Herpes Simplex Virus- 2 (HSV-2)	Not Specified	11.3 μg/mL	[5][6]

Table 3: Adenosine Receptor Activity of N6-

Cyclohexyladenosine (CHA)

Receptor	Assay Type	Value	Species/Tissue	Citation(s)
Adenosine A1 Receptor	EC50	8.2 nM	Not Specified	[7][8]
Adenosine A1 Receptor	IC50	2.3 nM	Rat Cortical Membranes	[9]
Adenosine A2 Receptor	IC50	870 nM	Rat Striatal Membranes	[9]
Adenosine A1 Receptor	Kd	0.7 nM	Bovine Brain Membranes	[10]
Adenosine A1 Receptor	Kd	6 nM	Guinea Pig Brain Membranes	[10]

Mechanisms of Action: A Comparative Overview

The diverse biological effects of adenosine analogs stem from their distinct mechanisms of action. While some act as antimetabolites, others function as receptor agonists.

• Clofarabine and Fludarabine: These are purine nucleoside analogs that exert their anticancer effects primarily through the inhibition of DNA synthesis.[5][11][12][13][14][15][16][17] After intracellular phosphorylation to their active triphosphate forms, they inhibit key enzymes like DNA polymerase and ribonucleotide reductase, leading to the termination of DNA chain elongation and the induction of apoptosis (programmed cell death).[5][11][12][13][14][15][16] [17]

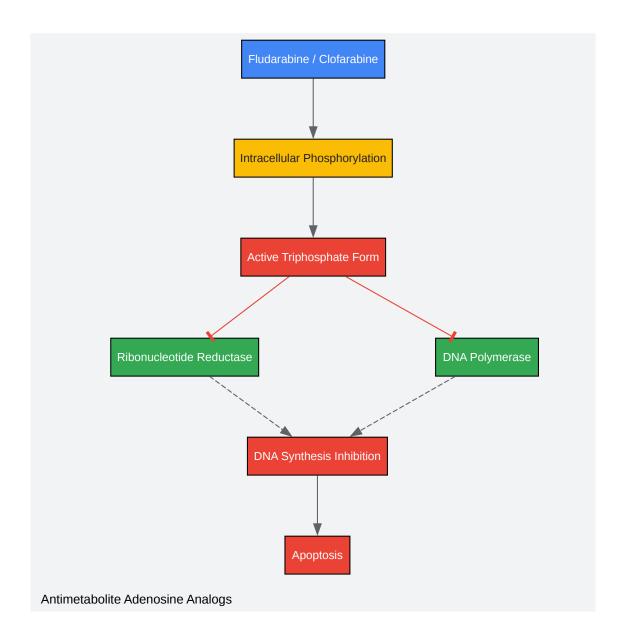


- Vidarabine: This antiviral agent also interferes with DNA synthesis.[2] It is converted to its active triphosphate form within cells, which then competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, leading to chain termination.[2]
- Acadesine (AICAR): This compound is an adenosine analog that acts as an activator of AMP-activated protein kinase (AMPK).[18] Activation of AMPK, a key cellular energy sensor, can lead to various metabolic effects and, in the context of cancer, can induce apoptosis.[4]
 [18]
- N6-cyclohexyladenosine (CHA): CHA is a selective agonist for the adenosine A1 receptor.[6]
 [7][8][9][10][19] Its biological effects, such as reducing heart rate and promoting remyelination, are mediated through the activation of this receptor and its downstream signaling pathways.[7][8][20]

Signaling and Experimental Workflow Diagrams

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

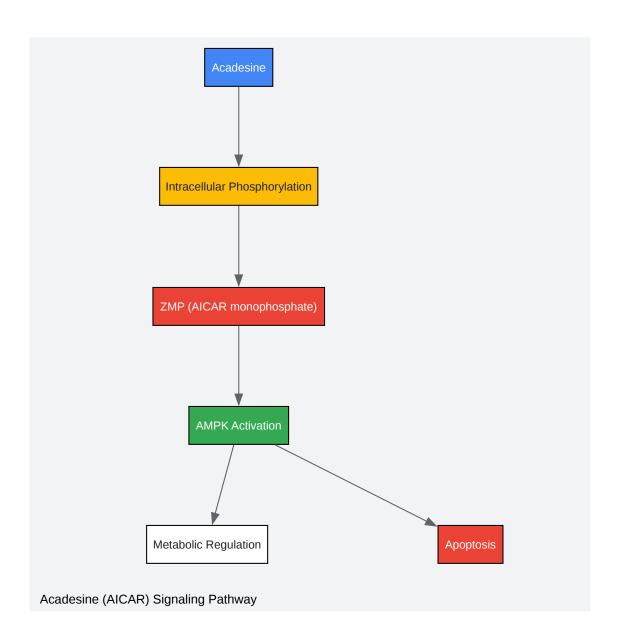




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Figure 1. Mechanism of Action for Antimetabolite Adenosine Analogs.

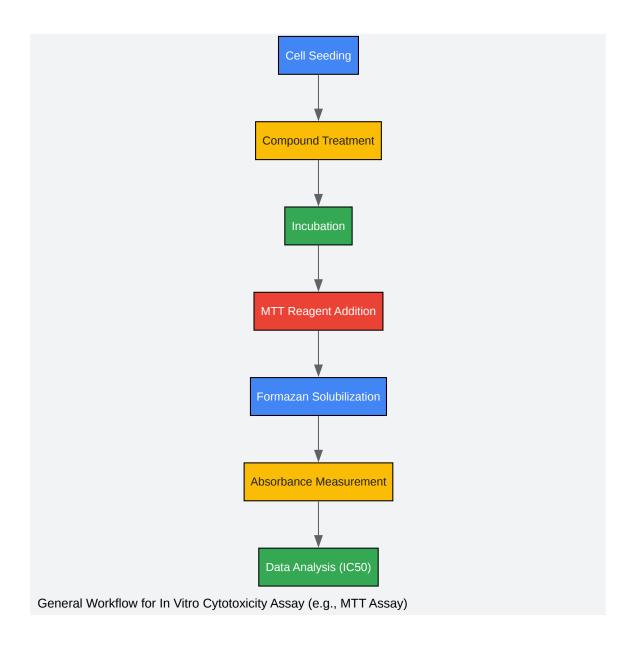




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Figure 2. Acadesine (AICAR) Signaling Pathway.





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Figure 3. General Workflow for an In Vitro Cytotoxicity Assay.



Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the biological effects of adenosine analogs. Specific parameters may vary between studies.

Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the adenosine analog. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
- Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into a purple formazan product.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)

This assay is used to quantify the number of cells undergoing apoptosis.



- Cell Treatment: Treat cells with the adenosine analog at various concentrations and for different time points.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphatebuffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark at room temperature.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.
- Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Adenosine Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific adenosine receptor subtype (e.g., A1).

- Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., rat brain for A1 receptors).
- Binding Reaction: Incubate the cell membranes with a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., [3H]CHA for A1 receptors) in the presence of various concentrations of the unlabeled test compound (the adenosine analog).
- Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.



- Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Conclusion

While direct experimental validation of the biological effects of N6,N6-Dimethyl-xylo-adenosine is currently lacking in the public domain, a comparative analysis of well-characterized adenosine analogs provides a valuable framework for predicting its potential activities. Based on the data from related compounds, it is plausible that N6,N6-Dimethyl-xylo-adenosine could exhibit anti-cancer properties, potentially through the inhibition of DNA synthesis or modulation of cell signaling pathways, or it may act as an adenosine receptor agonist. Further experimental studies are essential to elucidate the specific mechanism of action, potency, and therapeutic potential of this particular adenosine analog. The protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers embarking on such investigations.

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